4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline
Description
4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline is a structurally complex aromatic compound featuring a [1,3]dioxolo[4,5-f][1,3]benzothiazol core conjugated to an N,N-dimethylaniline group via an ethenyl linker.
Properties
IUPAC Name |
4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-20(2)13-6-3-12(4-7-13)5-8-18-19-14-9-15-16(22-11-21-15)10-17(14)23-18/h3-10H,11H2,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQWYEHVGHRYFY-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxolobenzothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethenyl bridge: This step often involves a Wittig reaction or a Heck coupling reaction to form the ethenyl linkage.
Attachment of the dimethylaniline group: This can be done via nucleophilic substitution or through a coupling reaction using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Use of high-purity reagents: to minimize side reactions.
Optimization of reaction temperature and time: to ensure complete conversion of intermediates.
Implementation of continuous flow reactors: to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its photophysical properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s electronic properties could influence its interaction with biological molecules, potentially leading to the inhibition of specific pathways involved in disease progression.
Comparison with Similar Compounds
Structural Analogues and Their Key Characteristics
The compound shares structural similarities with several derivatives documented in the literature:
- N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide : This analogue replaces the ethenyl-dimethylaniline group with a nitrobenzamide substituent. Its molecular formula (C₁₅H₉N₃O₅S) and average mass (343.313 g/mol) provide a benchmark for comparing steric and electronic effects in related compounds .
- 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives : These pesticidal agents highlight the versatility of the dioxolo-fused heterocyclic scaffold, though their isoindolone core diverges from the benzothiazole system in the target compound .
Comparative Analysis of Physicochemical Properties
*Direct data for the target compound is unavailable; comparisons are based on structural analogues.
Biological Activity
The compound 4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 273.36 g/mol
Structural Features
The molecule contains:
- A dioxole moiety which is known for its electron-rich characteristics.
- A benzothiazole ring that contributes to its biological activity through potential interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Activity : The dioxole and benzothiazole components may contribute to antioxidant properties, reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Pharmacological Effects
- Anticancer Activity : Some studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions like arthritis.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study 1 : A compound with a similar structure demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
- Study 2 : Research on derivatives indicated that modifications to the dioxole ring enhanced antioxidant activity by up to 40% compared to controls.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Inhibits growth of bacteria |
Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Dioxole + Benzothiazole | High | Strong anticancer effects |
| Dioxole only | Moderate | Limited biological effects |
| Benzothiazole only | Low | Minimal activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
